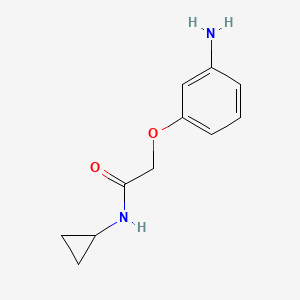
2-(3-Aminophenoxy)-N-cyclopropylacetamide
Vue d'ensemble
Description
Compounds with the “aminophenoxy” group are often used in the synthesis of polymers, particularly polyimides . They are typically characterized by their CAS Number and molecular weight .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions with other substances. For example, poly(imide siloxane) copolymers were synthesized through a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS), and polydimethyl siloxane .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like FTIR, 1H NMR, and 13C NMR . Single crystal X-ray diffraction analysis can also be used to explore spatial orientations .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve polymerization processes . The rate of reaction, glass transition temperature, yield strain, and crosslink density can be affected by the aromatic substitution and crosslink density .Physical And Chemical Properties Analysis
These compounds often have properties such as thermal stability, anti-oxidative property, durability at low temperatures, and resistance to ozone, weathering, and radiation . Their physical form can range from powder to oil .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
Research by Magadum and Yadav (2018) demonstrates the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate for antimalarial drugs. This process utilizes Novozym 435, highlighting the potential for enzymatic catalysis in the synthesis of complex molecules, which could be relevant for derivatives like "2-(3-Aminophenoxy)-N-cyclopropylacetamide" in pharmaceutical synthesis (Deepali B Magadum & G. Yadav, 2018).
Development of Novel Drug Candidates
Maiti and Buchwald (2009) have developed Cu- and Pd-based catalyst systems for the selective arylation of unprotected aminophenols, leading to structures that are prevalent in therapeutic agents. This research could inform methodologies for functionalizing "2-(3-Aminophenoxy)-N-cyclopropylacetamide" to generate novel drug candidates with enhanced efficacy and specificity (D. Maiti & S. Buchwald, 2009).
Molecular Structure and Bonding Studies
Gemechu et al. (2021) focused on the biosensitivity and theoretical electronic structure investigations of 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one and its metal complexes, providing insights into the electronic structure behavior of such compounds. Understanding the electronic and molecular structure of related compounds can be crucial for predicting the reactivity and interactions of "2-(3-Aminophenoxy)-N-cyclopropylacetamide" with biological targets (Z. B. Gemechu et al., 2021).
Propriétés
IUPAC Name |
2-(3-aminophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSMIJVSDLQJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)-N-cyclopropylacetamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

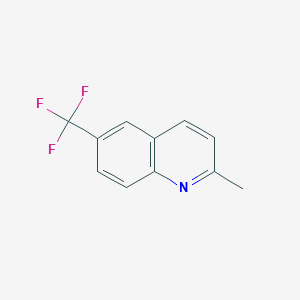
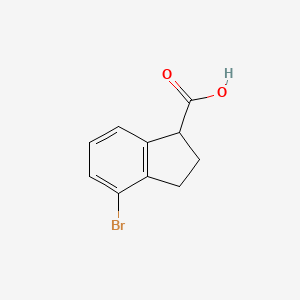
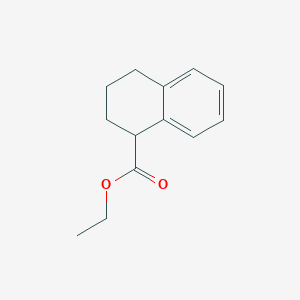
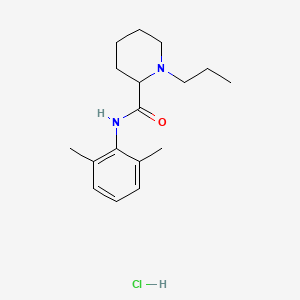
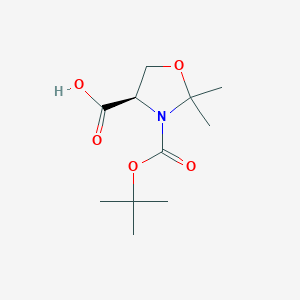


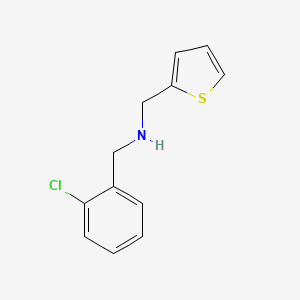
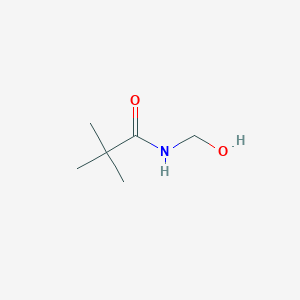
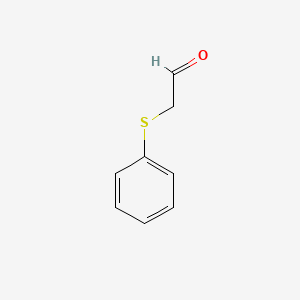
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)
![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)